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n2-Phenyldeoxyguanosine -

n2-Phenyldeoxyguanosine

Catalog Number: EVT-13962353
CAS Number:
Molecular Formula: C16H17N5O4
Molecular Weight: 343.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N2-Phenyldeoxyguanosine is a synthetic nucleoside analogue that has garnered attention in medicinal chemistry due to its potential as an antiviral agent, particularly against herpes simplex virus. This compound belongs to a broader class of nucleosides that exhibit varying degrees of biological activity and selectivity against viral enzymes.

Source and Classification

N2-Phenyldeoxyguanosine is classified under purine nucleoside analogues, specifically modified guanine derivatives. It is synthesized through chemical methodologies that involve the modification of the guanine base structure. This compound is primarily studied for its role as an inhibitor of thymidine kinases, enzymes crucial for viral DNA synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of N2-Phenyldeoxyguanosine typically involves several key steps:

  1. Starting Materials: The synthesis begins with guanine or its derivatives as the base structure.
  2. Substitution Reactions: The introduction of a phenyl group at the N2 position can be achieved through electrophilic aromatic substitution or direct coupling reactions.
  3. Deoxyribose Attachment: The deoxyribose sugar moiety is then attached to the modified guanine base, often via glycosidic bond formation.

For instance, one method described involves the use of 9-(4-hydroxybutyl)guanine as an intermediate, which undergoes phosphorylation to yield various phosphate derivatives that can be further modified to obtain N2-Phenyldeoxyguanosine .

Molecular Structure Analysis

Structure and Data

N2-Phenyldeoxyguanosine features a purine base (guanine) linked to a deoxyribose sugar. The molecular formula can be represented as C14H17N5O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation includes:

  • Guanine Base: Characterized by its double-ring structure containing nitrogen atoms.
  • Phenyl Group: Attached at the N2 position of the guanine, contributing to its biological activity.
  • Deoxyribose Sugar: Essential for forming nucleoside analogues.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

N2-Phenyldeoxyguanosine participates in several chemical reactions relevant to its function:

  1. Phosphorylation: The compound can be phosphorylated by thymidine kinases, converting it into active triphosphate forms which are essential for its antiviral activity.
  2. Hydrolysis: Under physiological conditions, it may undergo hydrolysis, affecting its stability and efficacy.
  3. Binding Interactions: The compound's ability to bind with viral enzymes is crucial for inhibiting viral replication.

Studies have shown that N2-Phenyldeoxyguanosine behaves similarly to natural substrates in these enzymatic reactions but with varying efficiencies depending on structural modifications .

Mechanism of Action

Process and Data

The mechanism of action of N2-Phenyldeoxyguanosine primarily revolves around its role as a substrate for thymidine kinases in herpes simplex virus:

  1. Inhibition of Viral Enzymes: Once phosphorylated, it competes with natural substrates like thymidine for binding to viral thymidine kinases.
  2. Disruption of Viral DNA Synthesis: By inhibiting these enzymes, N2-Phenyldeoxyguanosine effectively disrupts the synthesis of viral DNA, preventing viral replication and spread.

Research indicates that while it is an efficient substrate for thymidine kinases, it may not significantly inhibit viral DNA polymerase, suggesting a unique mode of action that could be advantageous in therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N2-Phenyldeoxyguanosine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 293.32 g/mol.
  • Solubility: Soluble in polar solvents such as water and methanol, reflecting its hydrophilic nature due to the presence of hydroxyl groups.
  • Stability: Stability can vary based on pH and temperature; generally more stable under acidic conditions.

These properties are critical for understanding how the compound behaves in biological systems and its potential formulation in pharmaceutical applications .

Applications

Scientific Uses

N2-Phenyldeoxyguanosine has several significant applications in scientific research and medicine:

  1. Antiviral Research: It serves as a model compound for studying antiviral mechanisms against herpes simplex virus.
  2. Drug Development: Its structural modifications are explored to enhance efficacy and reduce side effects compared to existing antiviral drugs like acyclovir.
  3. Biochemical Studies: Used in assays to understand enzyme kinetics and substrate specificity related to thymidine kinases.

The ongoing research into this compound aims to unlock new therapeutic avenues for treating viral infections while minimizing resistance development .

Synthesis Methodologies of N2-Phenyldeoxyguanosine Derivatives

Chemical Synthesis Pathways for Site-Specific DNA Incorporation

Phosphoramidite-Based Solid-Phase Oligonucleotide Synthesis

N2-phenyldeoxyguanosine is primarily incorporated into oligonucleotides via phosphoramidite chemistry on controlled pore glass (CPG) or polystyrene solid supports. The 5'-hydroxy group is protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group, while the exocyclic amino group typically employs base-labile protection (benzoyl or isobutyryl) to prevent undesired side reactions during coupling [3] [6]. The phosphoramidite monomer (0.1M concentration) is activated by 0.5M tetrazole in acetonitrile, enabling nucleophilic attack by the deprotected 5'-hydroxyl of the growing chain. Coupling efficiency is critical: At 99.5% efficiency, a 20-mer oligonucleotide is obtained in 90.9% yield, but this drops to 8.1% for 50-mers due to error accumulation [3]. The 3'→5' synthesis direction contrasts with biological polymerization but allows precise placement of modified bases like N2-phenyldeoxyguanosine at specific positions.

Table 1: Solid-Phase Synthesis Parameters for Modified Oligonucleotides

ParameterStandard ConditionModified dG Application
Coupling Time30 secondsExtended to 60-120 seconds
Activator0.5M Tetrazole in ACN0.5M Benzimidazolium triflate
Coupling Efficiency>99.5% per step~98-99% for bulky modifications
Solid Support500Å CPG (up to 40-mer)1000Å CPG for longer sequences
CappingAcetic anhydride/N-methylimidazoleCritical for deletion suppression

Trifluoroacetyl-Protected Intermediate Strategies

N2-phenyldeoxyguanosine building blocks require exocyclic amino group protection to prevent phosphoramidite adduction. While benzoyl and isobutyryl are standard, trifluoroacetyl (TFA) protection offers advantages in deprotection kinetics. The synthesis involves:

  • Silylation of N2-(p-n-butylphenyl)guanine followed by glycosylation with 1-chloro-3,5-di-p-toluoyl-2-deoxyribofuranose [1]
  • Selective N2 protection with trifluoroacetic anhydride
  • Phosphitylation at the 3'-OH using 2-cyanoethyl-N,N-diisopropylchlorophosphoramiditeTFA protection enables milder deprotection (ammonia/methylamine vs. concentrated ammonia at 55°C for 12 hours), reducing base degradation. However, steric bulk from the phenyl group necessitates optimized deprotection to prevent N2-depurination [1] [6].

Challenges in Solubility and Acetylation Side Reactions

Key limitations in N2-phenyldeoxyguanosine incorporation include:

  • Solubility Constraints: Unprotected N2-phenyldeoxyguanosine phosphoramidites exhibit poor solubility in acetonitrile (<0.05M), necessitating protective groups or alternative solvents (e.g., THF:acetonitrile mixtures) [6].
  • Acetylation Side Reactions: The phenyl group’s steric bulk slows coupling kinetics, increasing uncapped 5'-OH populations. Subsequent acetylation by capping reagents (acetic anhydride/NMI) generates stable 5'-O-acetyl byproducts (3-7% per step) that terminate chain elongation [3].
  • Depurination Risk: Acidic detritylation (3% trichloroacetic acid) promotes partial depurination of N2-arylguanines, requiring optimized cycling times (≤50 seconds) [3] [6].

Enzymatic Incorporation Techniques

Polymerase-Mediated Triphosphate Integration

N2-phenyldeoxyguanosine 5'-triphosphate (dGPhTP) serves as a substrate for DNA polymerases, enabling enzymatic incorporation. HeLa DNA polymerase α studies show competitive inhibition (Ki = 4.8 μM) when dGPhTP competes with dGTP, confirming active site binding [1]. Structural insights reveal:

  • The phenyl ring creates steric clashes in the polymerase active site, reducing incorporation efficiency (kcat/KM 12-fold lower vs. dGTP) [7]
  • Magnesium coordination is disrupted when the N2-phenyl group displaces water molecules essential for phosphodiester bond formation [7]
  • Processivity decreases beyond the modification site due to distorted DNA geometry [7]

Table 2: Enzymatic Incorporation Efficiency of Modified Triphosphates

PolymeraseIncorporation EfficiencyInhibition Constant (Ki)
HeLa Pol α28% relative to dGTP4.8 μM
T7 RNA Polymerase<5%Not incorporated
Klenow Fragment (exo-)45%18 μM
Φ29 DNA Polymerase<10%Strong inhibition

Template-Directed Primer Extension Using Modified dNTPs

Template-directed synthesis employs imidazolium-bridged dinucleotides or triphosphates to extend primers with terminal N2-phenyldeoxyguanosine. Key findings:

  • Sugar conformation dictates efficiency: Primers with 3'-terminal N2-phenyldeoxyguanosine in the 3E (C3'-endo) conformation extend 25-fold faster than 2E conformers due to orbital alignment [8].
  • Deprotonation dependence: Magnesium coordinates the 3'-OH, generating a Mg2+-alkoxide nucleophile prior to phosphodiester bond formation. The phenyl group’s hydrophobicity slows this step by 3-fold [5] [8].
  • Distance sensitivity: X-ray crystallography shows the 3'-OH-to-α-phosphate distance must be <4.5Å for reaction; N2-phenyl groups increase this distance to 5.1Å, reducing incorporation [8].

Limitations in Exonuclease Activity and Chain Elongation

Critical enzymatic constraints include:

  • Exonuclease Vulnerability: 3'→5' exonucleases (e.g., proofreading polymerases) rapidly excise N2-phenyldeoxyguanosine due to disrupted minor groove hydrogen bonding, reducing half-life by 8-fold [7].
  • Elongation Blockade: After incorporation, subsequent nucleotide addition slows 6-fold due to allosteric distortion of the polymerase thumb subdomain. Molecular dynamics reveal phosphorylation-mimicked mutations (e.g., S44E in pol β) exacerbate this by stabilizing an "open" polymerase conformation [7].
  • Template Strand Effects: Pyrimidine-rich templates show 40% lower incorporation due to weakened base stacking with the phenyl ring. Purine-rich templates partially rescue elongation [5].

Table 3: Structural Features Influencing Enzymatic Processing

Structural FeatureEffect on Polymerase ActivityConsequence
N2-Phenyl Minor Groove BulkDisplaces catalytic Mg2+65% reduced kcat
Sugar Pucker (2E vs 3E)Aligns 3'-OH for nucleophilic attack25-fold rate difference
Phosphorylation (Pol β S44)Stabilizes open conformationComplete activity loss
DNA Backbone ChargeElectrostatic repulsion with phenyl groupHinders translocation

Properties

Product Name

n2-Phenyldeoxyguanosine

IUPAC Name

2-anilino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

InChI

InChI=1S/C16H17N5O4/c22-7-11-10(23)6-12(25-11)21-8-17-13-14(21)19-16(20-15(13)24)18-9-4-2-1-3-5-9/h1-5,8,10-12,22-23H,6-7H2,(H2,18,19,20,24)/t10-,11+,12+/m0/s1

InChI Key

WGYVNLWYYLACQQ-QJPTWQEYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)CO)O

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